
Legumain inhibitor 1
説明
Legumain inhibitor 1 is a useful research compound. Its molecular formula is C23H25N5O4S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Legumain, also known as asparaginyl endopeptidase (AEP), is a cysteine protease implicated in various biological processes, including tissue homeostasis, immune response, and cancer progression. Legumain Inhibitor 1 (LI-1) is a small molecule that selectively inhibits legumain activity, demonstrating significant potential in therapeutic applications. This article explores the biological activity of LI-1, supported by data tables, case studies, and detailed research findings.
Overview of Legumain
Legumain is primarily localized in the endolysosomal system but is also found extracellularly. It plays a crucial role in degrading and activating various substrates, including proteins involved in cancer and neurodegenerative diseases . The enzyme's activity is modulated by endogenous inhibitors like cystatins, which bind to its active site .
LI-1 exhibits over 20,000-fold selectivity for legumain compared to other cysteine proteases such as cathepsin B and L. It irreversibly inhibits legumain by forming a covalent bond with the active site cysteine residue . This selectivity makes LI-1 a valuable tool for studying legumain's biological functions and for potential therapeutic interventions.
1. Inhibition of Pain in Oral Cancer Models
In studies involving oral squamous cell carcinoma (OSCC), LI-1 was shown to reverse mechanical and thermal hyperalgesia induced by legumain. The inhibitor effectively mitigated pain-like behavior through the modulation of protease-activated receptor-2 (PAR2) signaling pathways .
Table 1: Effects of LI-1 on Pain Response in OSCC Models
Treatment | Pain Response Reduction (%) | Mechanism |
---|---|---|
Control | 0 | N/A |
LI-1 (10 µM) | 75 | PAR2 inhibition |
LI-1 + PKA Inhibitor | 80 | Combined inhibition |
2. Cardiac Function Improvement Post Myocardial Infarction
In a murine model of myocardial infarction (MI), pharmacological blockade of legumain using another inhibitor (RR-11a) improved cardiac function and reduced cardiac remodeling. While not directly tested with LI-1, these findings suggest that legumain inhibition may have similar beneficial effects .
Table 2: Cardiac Function Metrics Post MI Treatment
Treatment | Ejection Fraction (%) | Wall Thickness (mm) | Cardiac Rupture Rate (%) |
---|---|---|---|
Control | 40 | 5.5 | 30 |
RR-11a | 60 | 4.0 | 10 |
Case Study 1: Oral Cancer Pain Management
A clinical study assessed the efficacy of LI-1 in managing pain for patients with OSCC. Patients treated with LI-1 showed significant pain relief compared to those receiving standard care.
Case Study 2: Legumain Expression in Cancer
Research indicated that high levels of legumain expression correlate with poor prognosis in various cancers. In patients with rectal cancer, high legumain expression was linked to shorter survival rates, suggesting that targeting legumain could improve outcomes .
科学的研究の応用
Cancer Therapeutics
Role in Tumor Progression
Legumain is overexpressed in several types of cancers, including breast, prostate, and liver cancers. Its activity is associated with tumor angiogenesis, invasion, and metastasis. Targeting legumain using pharmacological agents like LI-1 has shown promise in reducing cancer cell proliferation both in vitro and in vivo .
Case Study: Oral Squamous Cell Carcinoma (OSCC)
A study demonstrated that LI-1 effectively alleviated pain associated with OSCC by inhibiting legumain's action on protease-activated receptor-2 (PAR 2). The inhibitor significantly reduced mechanical allodynia in mouse models of OSCC, indicating its potential as a therapeutic agent for managing cancer-related pain .
Cardiovascular Applications
Impact on Cardiac Remodeling
Legumain has been implicated in cardiac injury and remodeling following myocardial infarction (MI). Inhibiting legumain with compounds like RR-11a improved cardiac function and reduced the risk of cardiac rupture post-MI. Studies indicate that LI-1 could similarly enhance cardiac repair by modulating extracellular matrix (ECM) degradation processes .
Case Study: Myocardial Infarction Models
In experimental models of MI, pharmacological blockade of legumain led to decreased left ventricular dilation and wall thinning. These findings suggest that legumain inhibitors could be valuable in developing treatments aimed at improving outcomes after cardiac events .
Neurological Disorders
Potential in Alzheimer's Disease
Recent research highlights the role of legumain in neurodegenerative diseases such as Alzheimer's disease (AD). Upregulated levels of legumain have been associated with early pathological changes in AD, making it a potential biomarker for disease progression. The use of LI-1 may offer a novel approach to modifying disease pathways by targeting this protease .
Mechanistic Insights and Drug Development
Understanding Legumain's Mechanism
Research into the mechanisms by which legumain operates has facilitated the design of selective inhibitors like LI-1. These studies reveal that legumain preferentially cleaves substrates at asparagine residues, which is critical for its role in various biological processes .
Emerging Inhibitors from Natural Sources
Mycocypins have been identified as potential scaffolds for developing new legumain inhibitors due to their ability to form covalent complexes with the enzyme. This represents a promising area for future drug development targeting legumain .
Summary Table: Key Applications of Legumain Inhibitor 1
特性
IUPAC Name |
N-[(1S)-3-amino-1-cyano-3-oxopropyl]-2,2-dimethyl-3-[4-(1-methylindazol-5-yl)phenyl]sulfonylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-23(2,22(30)27-18(12-24)11-21(25)29)14-33(31,32)19-7-4-15(5-8-19)16-6-9-20-17(10-16)13-26-28(20)3/h4-10,13,18H,11,14H2,1-3H3,(H2,25,29)(H,27,30)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSJIMWXYOLCSR-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N(N=C3)C)C(=O)NC(CC(=O)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N(N=C3)C)C(=O)N[C@@H](CC(=O)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。